molecular formula C8H8ClFO2S B13093922 4-Chloro-2-fluorobenzylmethylsulfone

4-Chloro-2-fluorobenzylmethylsulfone

Cat. No.: B13093922
M. Wt: 222.66 g/mol
InChI Key: VPLQKEAAUMOTPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluorobenzylmethylsulfone typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with a sulfone precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired sulfone compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluorobenzylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-fluorobenzylmethylsulfone is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluorobenzylmethylsulfone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluorobenzylmethylsulfone is unique due to its specific combination of halogenated and sulfone functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

4-chloro-2-fluoro-1-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3

InChI Key

VPLQKEAAUMOTPK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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